Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)-
Description
Urea, 1-(3-ethoxypropyl)-3-(1-naphthyl)- is a substituted urea derivative characterized by a urea backbone with two distinct substituents:
- 3-Ethoxypropyl chain: An ether-containing alkyl group that enhances solubility and modulates lipophilicity.
The molecular formula is inferred as C₁₆H₂₀N₂O₂ based on structural analogs like 1-(3-methoxypropyl)-3-(1-naphthyl)urea (C₁₅H₁₈N₂O₂, ), with the ethoxy group adding one carbon and two hydrogens.
Properties
CAS No. |
102613-31-0 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(3-ethoxypropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-12-6-11-17-16(19)18-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3,(H2,17,18,19) |
InChI Key |
QYFOPTGYZOIDKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea typically involves the reaction of 1-naphthylamine with an appropriate isocyanate or carbamate. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
Batch or Continuous Processes: Depending on the desired scale of production.
Purification: Techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, especially at the naphthyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of naphthoquinones.
Reduction: May yield amines or alcohols.
Substitution: Could result in halogenated derivatives.
Scientific Research Applications
1-(3-Ethoxypropyl)-3-(1-naphthyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action for 1-(3-Ethoxypropyl)-3-(1-naphthyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include:
Enzyme Inhibition or Activation: Binding to active sites or allosteric sites on enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Backbone
Alkoxy Chain Modifications
Aromatic Group Variations
- Impact : The 1-naphthyl group’s extended conjugation may enhance binding to aromatic receptors compared to phenyl derivatives.
Urea vs. Thiourea Derivatives
- Impact : Thioureas like ANTU exhibit acute toxicity due to sulfur’s electronegativity, whereas ureas are generally more stable but less reactive.
Heterocyclic and Complex Ureas
- Impact : These complex structures often target specific enzymes (e.g., kinase inhibitors), whereas simpler ureas like the target compound may lack such selectivity.
Research Findings and Gaps
- Synthesis : While methods for analogous ureas (e.g., methoxypropyl derivatives) involve coupling alkoxyalkylamines with isocyanates (), the ethoxypropyl variant’s synthesis remains unreported.
- Biological Activity: No data exists for the target compound, but naphthyl ureas often exhibit anticancer or antimicrobial properties. Thiourea derivatives () highlight the role of aromaticity in toxicity.
- Stability : The ethoxy group may reduce oxidative metabolism compared to methoxy or bromo substituents, warranting pharmacokinetic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
